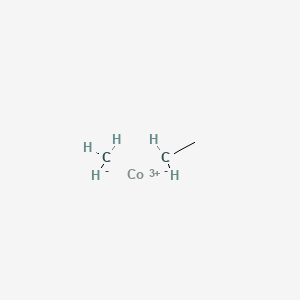
Carbanide;cobalt(3+);ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;cobalt(3+);ethane is a complex compound that involves the interaction of carbanide ions with cobalt in its +3 oxidation state and ethane
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carbanide;cobalt(3+);ethane typically involves the decomposition of ethane over cobalt nanoparticles. This process is carried out under isothermal conditions within a temperature range of 375–500°C . The cobalt nanoparticles are often prepared by reducing cobalt(II) nitrate with hydrogen at elevated temperatures. The resulting cobalt nanoparticles are then used as catalysts for the decomposition of ethane, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic decomposition processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the incorporation of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cobalt(3+);ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides and carbon dioxide.
Reduction: Reduction reactions can convert cobalt(3+) to cobalt(2+) or metallic cobalt.
Substitution: The carbanide ion can participate in nucleophilic substitution reactions, where it replaces other groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or air for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include cobalt oxides, carbon dioxide, and substituted organic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbanide;cobalt(3+);ethane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carbanide;cobalt(3+);ethane involves its ability to act as a catalyst in various chemical reactions. The cobalt(3+) ion can facilitate electron transfer processes, while the carbanide ion can act as a nucleophile, participating in substitution reactions. The ethane component provides a source of carbon, which can be incorporated into various organic molecules during these reactions .
Comparison with Similar Compounds
Similar Compounds
Carbanions: Similar to carbanide, carbanions are nucleophilic species with a negative charge on carbon.
Cobalt Complexes: Other cobalt complexes, such as cobalt(II) chloride and cobalt(III) acetate, also exhibit catalytic properties but differ in their specific applications and reactivity.
Uniqueness
Carbanide;cobalt(3+);ethane is unique due to its combination of carbanide ions with cobalt(3+) and ethane, which imparts distinct catalytic properties and reactivity
Properties
CAS No. |
184092-47-5 |
|---|---|
Molecular Formula |
C3H8Co+ |
Molecular Weight |
103.03 g/mol |
IUPAC Name |
carbanide;cobalt(3+);ethane |
InChI |
InChI=1S/C2H5.CH3.Co/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
InChI Key |
SKVAGEOOBYYFTG-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C[CH2-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















